molecular formula C15H11NO3 B1381646 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1052688-16-0

2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1381646
CAS No.: 1052688-16-0
M. Wt: 253.25 g/mol
InChI Key: LSJDIDLQTWIFLE-UHFFFAOYSA-N
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Description

“2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a derivative of isoindole-1,3-dione, which has a molecular weight of 163.13 . The InChI code for isoindole-1,3-dione is 1S/C8H5NO3/c10-5-3-1-2-4-6 (5)8 (12)9-7 (4)11/h1-3,10H, (H,9,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . This process involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .

Scientific Research Applications

HIV-1 Integrase Inhibition

2-Benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione and its derivatives have been studied for their potential in inhibiting HIV-1 integrase. Zhao et al. (2009) explored the effects of modifying halogen substituents on this compound, finding that dihalo-substituted analogues generally exhibit higher potency in inhibiting HIV-1 integrase Zhao et al., 2009.

Synthesis and Structural Analysis

The synthesis and structural properties of isoindole-1,3-dione derivatives have been a subject of research. Banu et al. (2001) discussed the synthesis of such derivatives from phthalic anhydride Banu et al., 2001. Tan et al. (2016) developed a novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives Tan et al., 2016.

Photophysical Properties

The photophysical behavior of certain derivatives has been studied, as in the work of Deshmukh and Sekar (2015), who analyzed the excited-state intramolecular proton transfer chromophores derived from this compound Deshmukh & Sekar, 2015.

Antimicrobial Activity

The antimicrobial potential of isoindole-1,3-dione derivatives has been investigated. Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and evaluated their antibacterial activities Jat et al., 2006.

Inhibition of Glycogen Synthase Kinase-3

Benzo[e]isoindole-1,3-diones, structurally similar to this compound, have been synthesized and evaluated for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), as demonstrated by Zou et al. (2010) Zou et al., 2010.

Biochemical Analysis

Biochemical Properties

2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby affecting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through non-covalent interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced cell proliferation and reduced oxidative stress. At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds. This interaction can lead to altered metabolic profiles and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. For example, it has been observed to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-benzyl-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-12-8-4-7-11-13(12)15(19)16(14(11)18)9-10-5-2-1-3-6-10/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJDIDLQTWIFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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